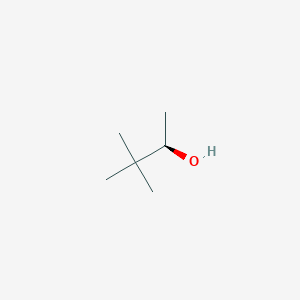
(R)-3,3-Dimethyl-2-butanol
Overview
Description
®-3,3-Dimethyl-2-butanol is an organic compound with the molecular formula C6H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize ®-3,3-Dimethyl-2-butanol involves the Grignard reaction. This process typically starts with the reaction of 3,3-dimethyl-2-butanone with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 3,3-dimethyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process is carried out in an appropriate solvent, such as ethanol or ether, under controlled temperature conditions.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, ®-3,3-Dimethyl-2-butanol can be produced through catalytic hydrogenation of 3,3-dimethyl-2-butanone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Types of Reactions:
Oxidation: ®-3,3-Dimethyl-2-butanol can undergo oxidation reactions to form the corresponding ketone, 3,3-dimethyl-2-butanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,3-Dimethyl-2-butanone.
Reduction: Various alcohol derivatives.
Substitution: Corresponding halides and other substituted products.
Chemistry:
Synthesis of Chiral Compounds: ®-3,3-Dimethyl-2-butanol is used as a chiral building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis.
Biology:
Enzyme Studies: The compound is used in studies involving alcohol dehydrogenases and other enzymes that catalyze oxidation-reduction reactions.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of certain pharmaceuticals, particularly those requiring chiral purity.
Industry:
Solvent and Reagent: It is used as a solvent and reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of ®-3,3-Dimethyl-2-butanol involves its interaction with specific molecular targets, such as enzymes. For example, in oxidation reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze the conversion of the alcohol to the corresponding ketone. The pathways involved include the transfer of electrons and protons, leading to the formation of oxidized products.
Comparison with Similar Compounds
(S)-3,3-Dimethyl-2-butanol: The enantiomer of ®-3,3-Dimethyl-2-butanol, which has similar chemical properties but different biological activities due to its chiral nature.
3,3-Dimethyl-2-butanone: The ketone form of the compound, which is a common oxidation product.
2-Methyl-2-butanol: A structurally similar alcohol with different steric and electronic properties.
Uniqueness:
Chirality: The ®-enantiomer of 3,3-Dimethyl-2-butanol has unique chiral properties that make it valuable in asymmetric synthesis and chiral resolution processes.
Reactivity: Its specific reactivity in oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2R)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXKPDFWGNLJU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-96-9 | |
| Record name | 2-Butanol, 3,3-dimethyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 3,3-dimethyl-, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



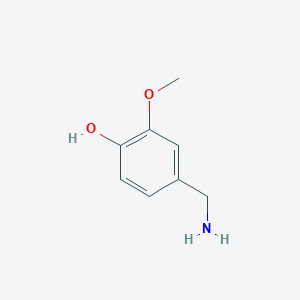
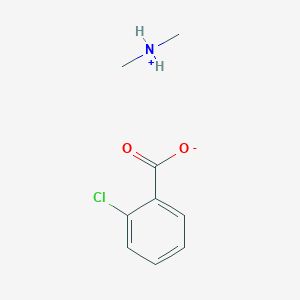
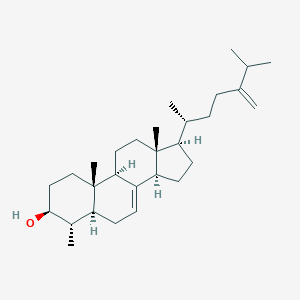
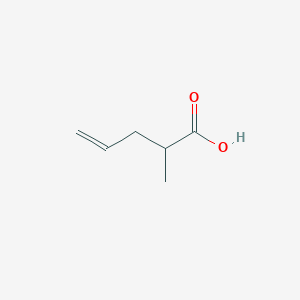
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)
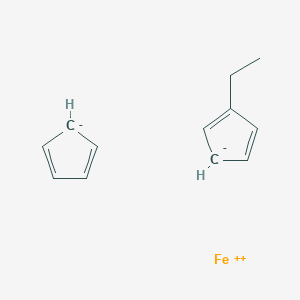
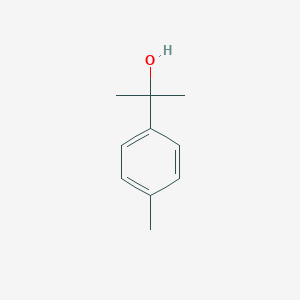
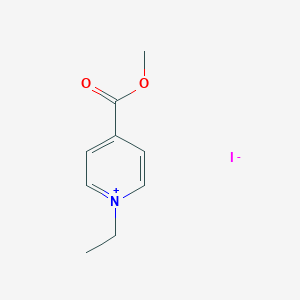
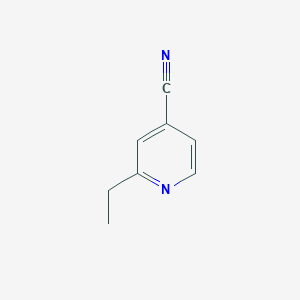
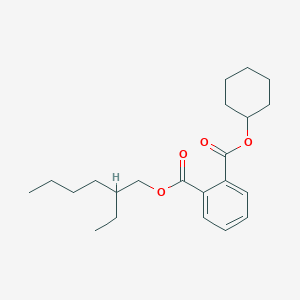
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
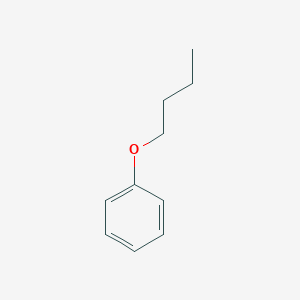
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
